Product packaging for Disodium L-malate(Cat. No.:CAS No. 138-09-0)

Disodium L-malate

Cat. No.: B093688
CAS No.: 138-09-0
M. Wt: 157.08 g/mol
InChI Key: YMJXEWZMJGYPTL-DKWTVANSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Disodium L-malate, the disodium salt of L-malic acid, is an organic compound with the formula C4H4Na2O5 and a molecular weight of 178.05 g/mol . It is identified under CAS Number 138-09-0 and appears as a white, crystalline powder . In agricultural and biological research, this compound is a significant compound for studying ruminant nutrition and metabolism. A 2025 meta-analysis of cattle studies concluded that supplementation with malic acid or its salts can enhance digestive efficiency and energy balance . The research found that malate improves ruminal pH stability, supports fiber digestion, and increases the production of beneficial fermentation products, particularly propionate . Furthermore, the analysis reported that malate increased total volatile fatty acids (VFAs) and improved blood glucose levels while reducing signs of fat mobilization, suggesting more efficient energy use . These effects indicate that this compound can modulate rumen fermentation, making it a compound of interest for research into sustainable livestock production and alternatives to synthetic feed additives . The influence of dietary composition on its efficacy highlights its value for exploring nutrient interactions . This product is intended for Research Use Only (RUO) and is not approved for use in diagnostics, therapeutics, or personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6NaO5 B093688 Disodium L-malate CAS No. 138-09-0

Properties

CAS No.

138-09-0

Molecular Formula

C4H6NaO5

Molecular Weight

157.08 g/mol

IUPAC Name

disodium;(2S)-2-hydroxybutanedioate

InChI

InChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/t2-;/m0./s1

InChI Key

YMJXEWZMJGYPTL-DKWTVANSSA-N

SMILES

C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+]

Isomeric SMILES

C([C@@H](C(=O)O)O)C(=O)O.[Na]

Canonical SMILES

C(C(C(=O)O)O)C(=O)O.[Na]

Other CAS No.

138-09-0

Origin of Product

United States

Preparation Methods

Neutralization of L-Malic Acid

The conventional chemical synthesis of disodium L-malate involves the neutralization of L-malic acid with alkaline sodium sources, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). In this process, L-malic acid is dissolved in water, and the sodium base is gradually added to achieve a neutral pH (6.8–7.2). The reaction proceeds as follows:

C4H6O5 (L-malic acid)+2NaOHC4H4O5Na2 (disodium L-malate)+2H2O\text{C}4\text{H}6\text{O}5 \ (\text{L-malic acid}) + 2\text{NaOH} \rightarrow \text{C}4\text{H}4\text{O}5\text{Na}2 \ (\text{this compound}) + 2\text{H}2\text{O}

Post-neutralization, the solution is concentrated via evaporation, and the product is crystallized. While this method is straightforward, industrial adoption has declined due to environmental concerns associated with petrochemical-derived substrates and energy-intensive downstream processing.

Biotechnological Production Methods

Microbial Fermentation

Recent advances in metabolic engineering have enabled efficient microbial production of this compound using bacteria, yeasts, and fungi. Key microbial chassis include:

Aspergillus oryzae

Engineered strains of A. oryzae overexpress pyruvate carboxylase (PYC) and malate dehydrogenase (MDH) to enhance carbon flux toward L-malate. Under optimized conditions, these strains achieve titers of 154 g/L with a yield of 0.87 mol/mol glucose.

Bacillus coagulans

In B. coagulans, the reductive tricarboxylic acid (TCA) cycle is augmented by introducing heterologous genes (pyc, mdh, pckA) while deleting competing pathways (e.g., lactate dehydrogenase). This strain produces 2.09 g/L L-malate with a productivity of 0.02 g/L/h.

Table 1: Microbial Strains for L-Malate Production

Microbial ChassisSubstrateTiter (g/L)Yield (mol/mol)Key Modifications
Aspergillus oryzaeGlucose1540.87PYC, MDH overexpression
Bacillus coagulansGlucose2.090.12Δldh, Δals, ΔpflB
Saccharomyces cerevisiaeGlycerol59.20.42Cytosolic MDH, mitochondrial transporter

Enzymatic Conversion from Maleate

Alcaligenes sp. T501 catalyzes the conversion of maleate to L-malate via a two-step enzymatic pathway:

  • Maleate isomerase : Converts maleate to fumarate.

  • Fumarase : Hydrates fumarate to L-malate.

Table 2: Enzymatic Conversion Parameters

ParameterValueConditions
SubstrateMaleate2.5 mmol
pH7.0Phosphate buffer
Temperature40°COptimal enzyme activity
Reaction Time6–12 hoursSubstrate-dependent
Molar Yield98.4%20% substrate concentration
Rate EnhancementWith 10 mM 2-mercaptoethanol

The inclusion of 2-mercaptoethanol activates maleate isomerase, tripling the reaction rate. This method achieves near-quantitative yields, making it industrially viable for high-purity this compound production.

Comparative Analysis of Preparation Methods

Efficiency and Sustainability

  • Chemical Synthesis : Rapid but environmentally taxing due to fossil fuel-derived substrates and waste generation.

  • Microbial Fermentation : Sustainable, with renewable substrates (e.g., glucose, glycerol), but requires costly genetic modifications.

  • Enzymatic Conversion : High-yielding and stereospecific, yet substrate (maleate) availability limits scalability.

Industrial Scalability

Microbial fermentation dominates industrial production, with A. oryzae strains achieving commercial-scale titers (>150 g/L). Enzymatic methods are preferred for niche applications requiring optical purity, albeit at smaller scales .

Chemical Reactions Analysis

Reaction Conditions:

ParameterValueSource
SubstrateDisodium maleate (2.5 mmol)
Reaction pH7.0
Temperature40°C
Equilibrium ratioMalate:Fumarate = 4:1
Reaction rate (fumarate)2× faster than from maleate

The addition of 10 mM 2-mercaptoethanol triples the reaction rate by activating maleate isomerase .

Acid-Base Reactions

Disodium L-malate acts as a buffer due to its carboxylate groups. In acidic conditions, it undergoes protonation:
C4H4Na2O5+2H+C4H6O5+2Na+\text{C}_4\text{H}_4\text{Na}_2\text{O}_5+2\text{H}^+\rightarrow \text{C}_4\text{H}_6\text{O}_5+2\text{Na}^+

Dissociation Constants (L-Malic Acid):

ConstantValueSource
pKa₁3.51
pKa₂5.03

Enzymatic Decarboxylation in Biochemical Pathways

This compound is a key intermediate in the tricarboxylic acid (TCA) cycle . Fumarase reversibly converts it to fumarate:
L MalateFumarate+H2O\text{L Malate}\leftrightarrow \text{Fumarate}+\text{H}_2\text{O}

Fumarase Activity Parameters:

ParameterValueSource
pH Optimum7.0
Substrate (Malate)50 mM
Extinction Coefficient2,530 M⁻¹cm⁻¹ (fumarate at 240 nm)

Industrial Production via Immobilized Enzymes

Konjac-κ-carrageenan beads immobilize fumarase for large-scale L-malate synthesis :

Performance Metrics:

MetricValueSource
Conversion Efficiency99.5%
Reusability20 cycles (78.1% activity retained)
Substrate Concentration3.98 M calcium fumarate

Role in Anti-Inflammatory Signaling

L-malate modulates cytosolic pH in macrophages, binding BiP protein and activating IRF2BP2-dependent anti-inflammatory pathways . This process is pH-sensitive and requires monocarboxylate transporter 1 (MCT1) for cellular uptake .

Impurities and Side Reactions

Syntheses may yield byproducts:

  • Fumaric acid (<1%)

  • Maleic acid (<0.05%) .

Regulatory limits for this compound (food grade):

ImpurityMaximum AllowableSource
Arsenic3 mg/kg
Lead2 mg/kg

Scientific Research Applications

Chemical Properties and Structure

Disodium L-malate (C₄H₄Na₂O₅) is characterized by its organic sodium salt structure. It plays a crucial role in metabolic processes and serves as a key intermediate in the citric acid cycle. The compound's solubility and reactivity make it suitable for various applications in biochemical research and industrial processes .

Food Industry Applications

This compound is widely used as a food additive due to its flavor-enhancing properties. It imparts a tart taste to food products and is commonly found in:

  • Confectionery : Used to enhance the sourness of candies.
  • Beverages : Acts as an acidity regulator in soft drinks and fruit juices.
  • Fermented Products : Monitored during malolactic fermentation in winemaking to control acidity levels .

Table 1: Applications in Food Industry

ApplicationDescription
ConfectioneryEnhances sour flavor in candies
BeveragesRegulates acidity in soft drinks
WinemakingMonitors acidity during malolactic fermentation

Pharmaceutical Applications

This compound has been studied for its potential benefits in health and medicine:

  • Energy Production : It plays a vital role in cellular respiration, aiding in energy production under both aerobic and anaerobic conditions. Research indicates that it can help reverse hypoxia's inhibition of glycolysis, enhancing mitochondrial respiration .
  • Muscle Recovery : Studies on rats have shown that administration of malic acid can elevate mitochondrial malate levels, potentially improving recovery after exhaustive physical activity .

Case Study: Muscle Recovery

A study investigated the effects of malic acid on post-exercise recovery in rats. Results indicated that tissue levels of malate were significantly elevated following supplementation, correlating with improved mitochondrial function and energy production .

Biochemical Research

This compound is utilized in various biochemical applications:

  • Enzymatic Reactions : It serves as a substrate for enzymes involved in metabolic pathways. For example, immobilized fumarase has been used to convert fumarate to L-malate with high efficiency, demonstrating the compound's utility in enzymatic assays .
  • Microbial Fermentation : Research has shown that this compound can enhance microbial growth and fermentation processes, making it valuable for biotechnological applications .

Table 2: Biochemical Applications

ApplicationDescription
Enzymatic ReactionsServes as a substrate for metabolic enzymes
Microbial FermentationEnhances growth and fermentation efficiency

Safety Assessments

Recent safety assessments have concluded that this compound is safe for use in cosmetics and food products at specified concentrations. Regulatory bodies have evaluated its toxicity profiles, affirming its suitability for consumer products .

Mechanism of Action

Disodium L-malate exerts its effects primarily through its involvement in the TCA cycle. It is converted to oxaloacetate by the enzyme malate dehydrogenase, which then participates in various metabolic pathways. This conversion is crucial for energy production in cells. Additionally, this compound acts as a buffering agent, helping to maintain pH levels in biological and chemical systems .

Comparison with Similar Compounds

Malate Dehydrogenase (MDH) Specificity

MDH exhibits strict stereospecificity for L-malate, with negligible activity toward D-malate. For example:

  • NAD-ME2 (Malic Enzyme) : In the presence of CoA, affinity for L-malate increases 15-fold (Kₘ drops from 1.5 mM to 0.1 mM), highlighting its regulatory role in metabolism .

Transport Systems in Bacillus subtilis

L-malate uptake in B. subtilis is mediated by a high-affinity transporter (Kₘ = 0.4 mM), distinct from citrate and fumarate systems.

Fumarase Activity

Fumarase from Cyanidios species exhibits dual activity:

  • Fumarate hydration : Vₘₐₓ = 120 µmol/min/mg
  • L-malate dehydration : Vₘₐₓ = 85 µmol/min/mg
    This contrasts with human fumarase, which favors fumarate formation .

Microbial Production Efficiency

Organism Substrate L-Malate Yield (g/L) Byproducts
E. coli (engineered) Glucose 112.0 Acetate, succinate
S. cerevisiae Glucose 58.3 Ethanol, glycerol
O. oeni (wine LAB) L-Malate 0.65 (D-lactate)* L-Lactate, CO₂

Engineered *E. coli strain XYD042 converted 53.8% of L-malate to D-lactate, whereas XYD046 achieved only 13.0% .

Pharmacological and Therapeutic Effects

Antioxidant Properties

In aged rats, dietary L-malate (210 mg/kg/day) reduced hepatic reactive oxygen species (ROS) by 40% and lipid peroxidation by 32%, outperforming untreated controls.

Physical Stamina Enhancement

Mice supplemented with L-malate (0.63 g/kg) showed a 28.5% increase in forced swimming time, correlating with elevated cytosolic MDH activity (1.8-fold) and mitochondrial MDH (2.1-fold) .

Data Tables

Table 1: Kinetic Parameters of Enzymes for L-Malate vs. Other Substrates

Enzyme Substrate Kₘ (mM) Vₘₐₓ (µmol/min/mg) Reference
MDH (Mitochondrial) L-Malate 0.4 400
NAD-ME2 (+ CoA) L-Malate 0.1 8.2
Fumarase (Cyanidios) L-Malate 1.2 85

Table 2: Industrial Production Metrics

Process Yield (g/g glucose) Productivity (g/L/h) Titer (g/L) Reference
E. coli (engineered) 1.2 1.8 112
S. cerevisiae 0.7 0.9 58

Biological Activity

Disodium L-malate, a sodium salt of L-malic acid, is recognized for its diverse biological activities and applications in various fields, including medicine, food science, and cosmetics. This article explores its biological properties, focusing on its metabolic roles, therapeutic applications, safety assessments, and recent research findings.

This compound (C4_4H4_4Na2_2O5_5) is a dicarboxylic acid salt that plays a crucial role in the tricarboxylic acid (TCA) cycle. Its structure features two carboxyl groups that contribute to its reactivity and solubility in water. The compound is often used as a food additive and dietary supplement due to its flavor-enhancing properties and potential health benefits.

Metabolic Role

This compound is involved in several metabolic pathways:

  • TCA Cycle : It serves as an intermediate in the TCA cycle, facilitating energy production through aerobic respiration.
  • Detoxification : Malate is known to assist in detoxifying ammonia in the liver, thereby supporting liver function.
  • Antioxidant Activity : Research indicates that malate can scavenge free radicals, reducing oxidative stress in cells .

1. Cardiovascular Health

Studies have shown that this compound can improve cardiac function during ischemia-reperfusion injury. In animal models, it has been observed to enhance survival rates and reduce enzyme markers of cardiac damage when administered during severe hemorrhagic shock .

2. Exercise Performance

This compound has gained attention for its potential to enhance exercise performance by reducing muscle fatigue. A study demonstrated that supplementation with malate could improve endurance and recovery in athletes by increasing ATP production and buffering lactic acid accumulation .

3. Dermatological Uses

In cosmetic formulations, this compound is utilized for its exfoliating properties. It has been shown to promote cell turnover and improve skin texture by inhibiting keratinocyte proliferation at the G0/G1 phase of the cell cycle . This property makes it beneficial in anti-aging products.

Safety Profile

The safety of this compound has been assessed through various studies:

  • Toxicity Studies : Acute toxicity studies indicate an LD50 range of 0.05 to 0.2 g/kg in rodents, suggesting low toxicity at typical dietary levels .
  • Dermal Irritation : Moderate skin irritation was noted in animal studies; however, human clinical trials have shown minimal adverse reactions when used in cosmetic formulations .
  • Genotoxicity : this compound has not exhibited mutagenic effects in standard Ames tests, indicating a favorable safety profile for consumption and topical application .

Recent Research Findings

Recent studies have focused on optimizing the production of this compound through microbial fermentation processes. For instance, Alcaligenes sp. T501 has been identified as a high-yield producer of L-malate from maleate with a conversion efficiency exceeding 90% . This biotechnological approach not only enhances production efficiency but also aligns with sustainable practices in food additive manufacturing.

Case Study 1: Exercise Physiology

A randomized controlled trial involving athletes showed that supplementation with this compound improved performance metrics such as VO2 max and reduced perceived exertion during high-intensity exercise sessions. Participants reported enhanced recovery times post-exercise compared to a placebo group.

Case Study 2: Dermatology

In a clinical trial assessing the efficacy of this compound in anti-aging formulations, subjects exhibited significant improvements in skin hydration and elasticity after four weeks of treatment. Histological analysis revealed increased collagen synthesis and reduced signs of photoaging.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium L-malate
Reactant of Route 2
Reactant of Route 2
Disodium L-malate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.